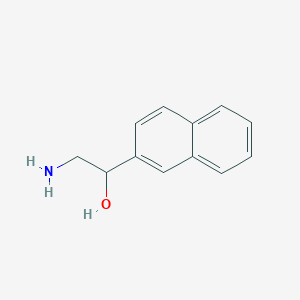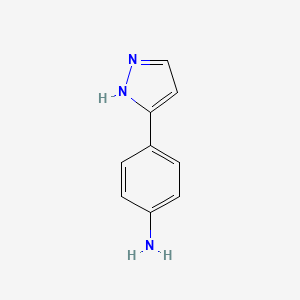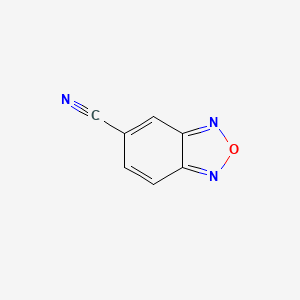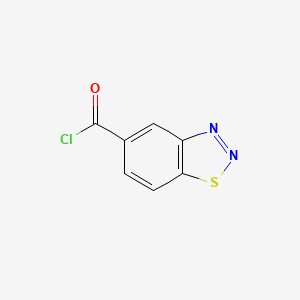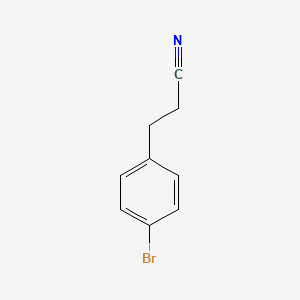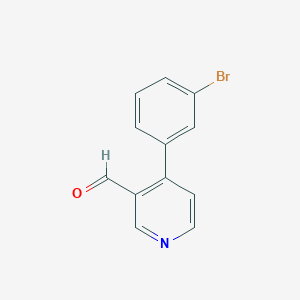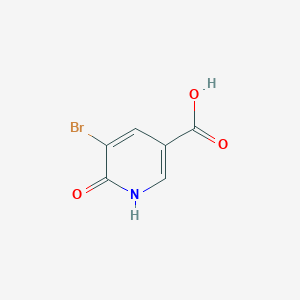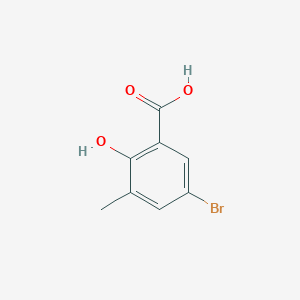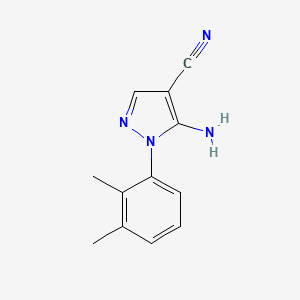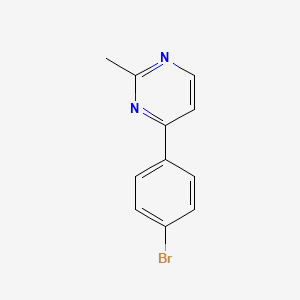
4-(4-溴苯基)-2-甲基嘧啶
描述
4-(4-Bromophenyl)-2-methylpyrimidine is an organic compound featuring a pyrimidine ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position
科学研究应用
4-(4-Bromophenyl)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of organic materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.
作用机制
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
For instance, some compounds can inhibit the activity of enzymes essential for the survival of the target organisms
Biochemical Pathways
Similar compounds have been shown to interfere with the metabolic pathways of target organisms, leading to their death . More research is needed to identify the exact biochemical pathways affected by this compound.
Result of Action
Similar compounds have been shown to cause cell death in target organisms . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2-methylpyrimidine. For instance, exposure to moist air or water could potentially affect the stability of the compound Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment
生化分析
Biochemical Properties
4-(4-Bromophenyl)-2-methylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions involves the binding of 4-(4-Bromophenyl)-2-methylpyrimidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-(4-Bromophenyl)-2-methylpyrimidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Bromophenyl)-2-methylpyrimidine has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)-2-methylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 4-(4-Bromophenyl)-2-methylpyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-(4-Bromophenyl)-2-methylpyrimidine in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)-2-methylpyrimidine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(4-Bromophenyl)-2-methylpyrimidine can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)-2-methylpyrimidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 4-(4-Bromophenyl)-2-methylpyrimidine can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(4-Bromophenyl)-2-methylpyrimidine exerts its optimal effects.
Metabolic Pathways
4-(4-Bromophenyl)-2-methylpyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, 4-(4-Bromophenyl)-2-methylpyrimidine has been shown to interact with cytochrome P-450 enzymes, influencing the metabolism of other compounds and altering metabolite levels .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)-2-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Studies have indicated that 4-(4-Bromophenyl)-2-methylpyrimidine can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)-2-methylpyrimidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-(4-Bromophenyl)-2-methylpyrimidine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methylpyrimidine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to yield 4-(4-Bromophenyl)-2-methylpyrimidine.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromophenyl)-2-methylpyrimidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Catalysts: Employing catalysts to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the bromophenyl group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(4-Bromophenyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
4-(4-Bromophenyl)oxazole: Features an oxazole ring in place of the pyrimidine ring.
Uniqueness
4-(4-Bromophenyl)-2-methylpyrimidine is unique due to the presence of both a bromophenyl group and a methyl group on the pyrimidine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFCICFTHMQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384825 | |
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-50-1 | |
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


